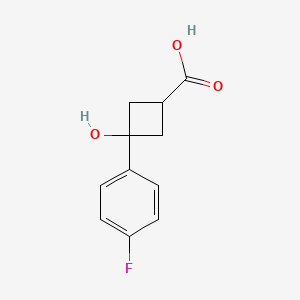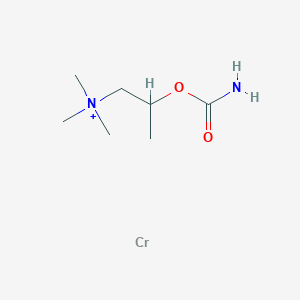
2-Carbamoyloxypropyl(trimethyl)azanium;chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamyl compounds, also known as carbamoyl compounds, are organic molecules that contain the carbamoyl functional group (-CONH2). This group is characterized by a carbonyl group (C=O) bonded to an amine (NH2). Carbamyl compounds are significant in various biochemical and industrial processes due to their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamyl compounds can be synthesized through several methods:
Carbamoylation of Amines: This involves the reaction of amines with carbamoyl chlorides or isocyanates.
Hydrolysis of Ureas: Ureas can be hydrolyzed under acidic or basic conditions to produce carbamyl compounds.
Carbamoylation of Alcohols: Alcohols can be converted to carbamates (a type of carbamyl compound) using carbonylimidazolide in water.
Industrial Production Methods
In industrial settings, carbamyl compounds are often produced using phosgene-free methods to avoid the use of toxic and hazardous chemicals. For example, the reaction of amines with dimethyl carbonate in the presence of a suitable catalyst can produce carbamates efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamyl compounds undergo various chemical reactions, including:
Oxidation: Carbamyl compounds can be oxidized to form carbamates or ureas.
Reduction: Reduction of carbamyl compounds can yield amines.
Substitution: Carbamyl compounds can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Wissenschaftliche Forschungsanwendungen
Carbamyl compounds have diverse applications in scientific research:
Wirkmechanismus
Carbamyl compounds exert their effects through various mechanisms:
Enzyme Inhibition: Carbamyl compounds can inhibit enzymes by modifying their active sites.
Protein Modification: Carbamylation of proteins can alter their structure and function, affecting biological processes.
Receptor Agonism: Some carbamyl compounds act as agonists for muscarinic and nicotinic receptors, influencing neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Carbamyl compounds can be compared with other similar compounds such as:
Carbamates: Similar in structure but differ in their reactivity and applications.
Ureas: Share the carbamoyl group but have different chemical properties and uses.
Isocyanates: Highly reactive compounds used in the synthesis of carbamyl compounds.
List of Similar Compounds
- Carbamates
- Ureas
- Isocyanates
Carbamyl compounds are unique due to their versatile reactivity and wide range of applications in various fields. Their ability to undergo diverse chemical reactions and their significance in biological processes make them valuable compounds in both research and industry.
Eigenschaften
Molekularformel |
C7H17CrN2O2+ |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
2-carbamoyloxypropyl(trimethyl)azanium;chromium |
InChI |
InChI=1S/C7H16N2O2.Cr/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);/p+1 |
InChI-Schlüssel |
ATYDWUBOPKWJES-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


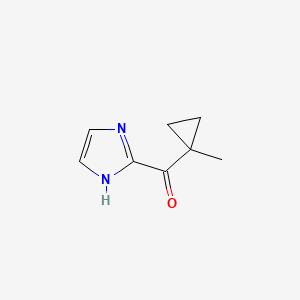
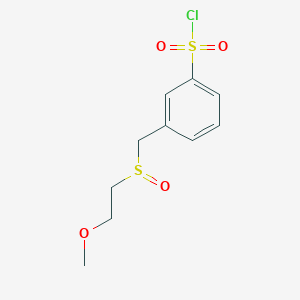

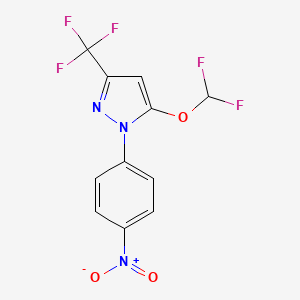
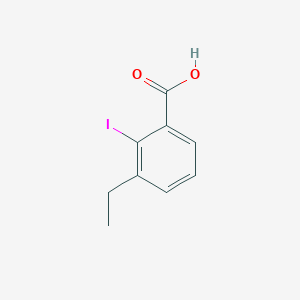

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
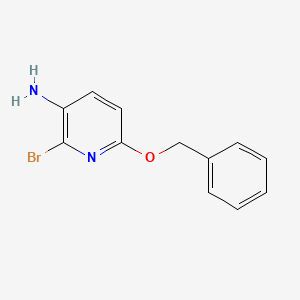
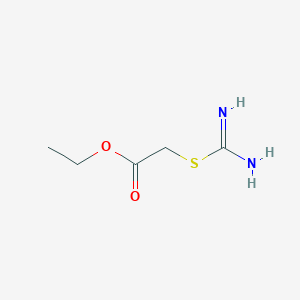
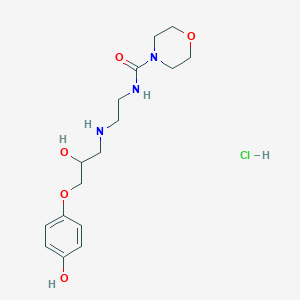
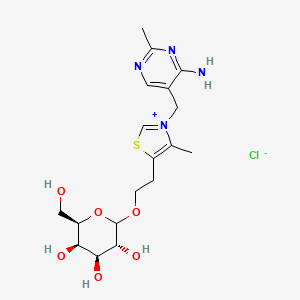
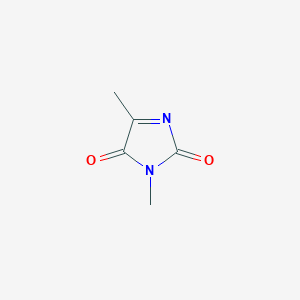
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
